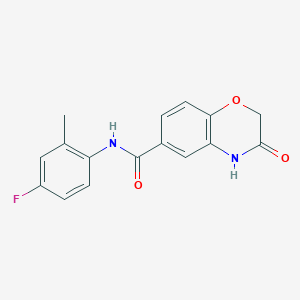![molecular formula C21H20ClN3O3 B7680454 4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7680454.png)
4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C21H21ClN2O3, and is commonly referred to as CC-115.
Mechanism of Action
CC-115 works by inhibiting the activity of two proteins known as mTOR and PI3K. These proteins are involved in a variety of cellular processes, including cell growth, proliferation, and survival. By inhibiting these proteins, CC-115 can lead to the suppression of tumor growth, the modulation of immune cell activity, and the inhibition of neurodegenerative processes.
Biochemical and Physiological Effects:
CC-115 has been shown to have a variety of biochemical and physiological effects, including the suppression of tumor growth, the modulation of immune cell activity, and the inhibition of neurodegenerative processes. Additionally, CC-115 has been shown to have a favorable toxicity profile, with minimal adverse effects observed in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using CC-115 in lab experiments is its specificity for mTOR and PI3K inhibition, which allows for targeted inhibition of these proteins without affecting other cellular processes. Additionally, CC-115 has a favorable toxicity profile, which allows for higher dosages to be used in experiments without causing adverse effects.
One limitation of using CC-115 in lab experiments is its limited solubility in water, which can make dosing and administration more challenging. Additionally, CC-115 has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on CC-115. One area of focus could be on developing more effective formulations of CC-115 that improve its solubility and half-life. Additionally, further research could be done to explore the potential applications of CC-115 in other areas of scientific research, such as cardiovascular disease and metabolic disorders. Finally, clinical trials could be conducted to evaluate the safety and efficacy of CC-115 in humans for the treatment of various diseases.
Synthesis Methods
The synthesis of CC-115 involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to produce 4-chloro-3-(cyclopropylamino)benzoic acid. This intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)aniline to produce CC-115.
Scientific Research Applications
CC-115 has been shown to have potential applications in a variety of scientific research areas, including cancer research, immunology, and neuroscience. In cancer research, CC-115 has been shown to inhibit the activity of a protein known as mTOR, which is often overactive in cancer cells. This inhibition can lead to the suppression of tumor growth and proliferation.
In immunology, CC-115 has been shown to modulate the activity of immune cells known as macrophages, which play a critical role in the immune response. This modulation can lead to the suppression of inflammation and the promotion of tissue repair.
In neuroscience, CC-115 has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. This is due to its ability to inhibit the activity of a protein known as tau, which is often overactive in the brains of individuals with Alzheimer's disease.
Properties
IUPAC Name |
4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-17-9-6-14(12-18(17)25-10-2-5-19(25)26)21(28)24-16-4-1-3-13(11-16)20(27)23-15-7-8-15/h1,3-4,6,9,11-12,15H,2,5,7-8,10H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUERWGKAXJWUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC4CC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-[[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B7680394.png)
![4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7680405.png)
![1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7680410.png)

![4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7680421.png)
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone](/img/structure/B7680422.png)

![N-[2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]furan-2-carboxamide](/img/structure/B7680442.png)
![2-[[2-(4-Ethoxyphenoxy)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7680450.png)
![[1-(benzylamino)-1-oxopropan-2-yl] 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B7680460.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7680468.png)
![N-(2-benzoylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7680478.png)
![N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide](/img/structure/B7680486.png)
